Mifepristone, also known as RU-486, is a medication with a wide range of potential therapeutic applications beyond its most well-known use in medication abortion. Since its discovery in the early 1980s, researchers have been exploring its use in various areas of women's health and beyond []. Here's a closer look at some of the ongoing scientific investigations:
Mifepristone may play a role in ripening the cervix before labor induction or Cesarean section. Studies suggest it could be a safe and effective alternative to other methods currently used [].
Research is ongoing to explore the use of mifepristone as a more effective form of emergency contraception compared to traditional methods like levonorgestrel (Plan B).
Mifepristone's anti-progesterone properties hold promise in managing endometriosis, a condition where endometrial tissue grows outside the uterus. Studies have shown its effectiveness in reducing pain and endometriosis lesions [].
Mifepristone's ability to block progesterone receptors makes it a potential candidate for treating progesterone-receptor positive cancers, such as some endometrial cancers.
Researchers are also investigating the use of mifepristone in conditions like Cushing's syndrome and uterine fibroids. While preliminary results are encouraging, further research is needed to determine its long-term efficacy and safety in these areas [].
Mifepristone, chemically designated as 11β-[4-(dimethylamino)phenyl]-17α-(1-propynyl)estra-4,9-dien-17β-ol-3-one, is a synthetic steroid compound primarily known for its antiprogestational properties. It is utilized in medical settings to induce abortion during early pregnancy and manage miscarriages. The compound has an empirical formula of C29H35NO2 and exhibits a melting point of 194 °C and a boiling point of 629 °C . Mifepristone functions by blocking the effects of progesterone, which is essential for maintaining pregnancy, leading to uterine contractions and cervical dilation .
Mifepristone's primary mechanism of action revolves around its antagonism of progesterone. Progesterone is vital for maintaining the uterine lining (endometrium) necessary for pregnancy. By competitively binding to progesterone receptors in the endometrium, Mifepristone prevents progesterone from exerting its effects. This leads to the breakdown of the endometrium, halting the growth and development of the fetus [].
In medical abortion, Mifepristone is typically followed by misoprostol, a prostaglandin analog that induces contractions in the uterus, expelling the pregnancy tissue [].
Mifepristone is generally considered safe and well-tolerated when used as directed under medical supervision. Common side effects include cramping, bleeding, and nausea []. Serious side effects are rare but can include incomplete abortion and infection. Mifepristone is not recommended for women with certain medical conditions, such as ectopic pregnancy or undiagnosed vaginal bleeding [].
Mifepristone undergoes various chemical transformations in the body, primarily through metabolic pathways involving cytochrome P450 enzymes. The main metabolic reactions include:
Mifepristone exhibits several biological activities beyond its primary role as an antiprogestogen:
The synthesis of mifepristone involves several steps typically starting from steroid precursors. Key steps include:
Mifepristone is primarily used in:
Mifepristone interacts with various drugs due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. Notable interactions include:
Mifepristone belongs to a class of compounds known as antiprogestogens. Here are some similar compounds for comparison:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Ulipristal Acetate | A selective progesterone receptor modulator | Emergency contraception | Longer half-life than mifepristone |
Progesterone | Natural steroid hormone | Hormonal therapies | Essential for maintaining pregnancy |
Norethisterone | Synthetic progestin | Contraception | Stronger androgenic activity |
Levonorgestrel | Synthetic progestin | Emergency contraception | Primarily acts as a contraceptive |
Mifepristone's uniqueness lies in its dual action as both an antiprogestogen and antiglucocorticoid, providing distinct therapeutic applications compared to other similar compounds .
Mifepristone operates through complex interactions with multiple steroid hormone receptors, demonstrating distinct binding affinities and functional activities that define its pharmacological profile. The compound exhibits selectivity for progesterone and glucocorticoid receptors while maintaining minimal interaction with other steroid hormone receptors [1] [2] [3].
Mifepristone functions as a potent competitive antagonist of the progesterone receptor, demonstrating binding affinity five times greater than the natural ligand progesterone [1] [2] [3]. The molecular basis of this interaction involves the binding of mifepristone to the progesterone receptor ligand-binding domain with an inhibitory concentration fifty percent (IC50) of 0.2 nanomolar, establishing it as a highly selective antagonist [2] [4].
The crystal structure analysis reveals that mifepristone adopts a non-planar molecular conformation compared to the planar structure of progesterone, with the bent and rigid molecular architecture being critical for antisteroid compound activity [3]. The structural determinant responsible for antagonistic activity includes the phenylaminodimethyl group in the 11β-position, which causes displacement of helix 12 in the receptor's ligand-binding domain [5] [6]. This displacement prevents the formation of the coactivator binding surface required for transcriptional activation.
Mifepristone binding results from competitive interaction with progesterone at progesterone-receptor sites, effectively blocking the activity of endogenous or exogenous progesterone [1] [7] [8]. The compound demonstrates approximately 85% absorption after oral administration and maintains prolonged receptor occupancy due to its long elimination half-life [3] [9]. The high binding affinity enables mifepristone to effectively compete with physiological concentrations of progesterone, resulting in functional progesterone receptor blockade even at relatively low mifepristone concentrations [10] [11].
Mifepristone exhibits significant glucocorticoid receptor antagonist activity, binding with affinity three times greater than dexamethasone [3] [12]. The compound demonstrates an IC50 of 2.6 nanomolar for glucocorticoid receptor binding, positioning it as a potent antiglucocorticoid agent [2] [4]. Unlike progesterone receptor interactions, mifepristone binding to glucocorticoid receptors involves more complex pharmacological mechanisms that can result in both antagonistic and, under specific conditions, agonistic activities [13] [14].
The glucocorticoid receptor modulation by mifepristone occurs through competitive binding at the receptor site, preventing cortisol from exerting its physiological effects [1] [12] [15]. Importantly, mifepristone does not decrease cortisol production but rather reduces the effects of excess cortisol by blocking receptor-mediated responses [16] [17] [15]. This mechanism results in compensatory elevation of adrenocorticotropic hormone and cortisol levels, which represents a key pharmacological characteristic of glucocorticoid receptor antagonism [1] [12].
The structural basis for glucocorticoid receptor antagonism involves similar molecular features as progesterone receptor binding, including the critical 11β-phenylaminodimethyl substituent [5]. However, the functional consequences differ significantly, as glucocorticoid receptor antagonism by mifepristone can modulate inflammatory responses, metabolic processes, and stress-related signaling pathways [12] [18] [19]. The compound demonstrates dose-dependent effects, with lower concentrations primarily affecting progesterone receptors and higher concentrations engaging glucocorticoid receptor antagonism [20] [16].
Mifepristone influences multiple intracellular signaling pathways beyond direct steroid receptor interactions, creating complex downstream effects that contribute to its diverse pharmacological activities. The compound modulates key cellular processes including cell cycle regulation, apoptotic signaling, and growth factor pathways through both genomic and non-genomic mechanisms [21] [19] [22].
The mitogen-activated protein kinase pathway represents a critical target for mifepristone action, with context-dependent effects observed across different cell types [21] [19] [23]. In uterine leiomyoma cells, mifepristone decreases extracellular signal-regulated kinase one and two phosphorylation while paradoxically increasing protein kinase B phosphorylation [21]. The compound inhibits insulin-like growth factor one signaling through reduced extracellular signal-regulated kinase one and two activity, demonstrating coordinate regulation of growth factor pathways [21]. These effects contribute to the anti-proliferative actions of mifepristone through modulation of cellular growth and survival signals.
Mifepristone affects focal adhesion kinase signaling pathways, reducing both focal adhesion kinase and phosphorylated focal adhesion kinase expression in endometrial carcinoma cells [24]. This modulation impacts cellular adhesion and migration processes, contributing to reduced invasive potential. The compound simultaneously inhibits phosphatidylinositol three-kinase and protein kinase B signaling, creating coordinate effects on cell survival and proliferation pathways [24]. These signaling modifications result in decreased cellular migration and invasion capabilities while promoting apoptotic cell death.
The transcriptional regulation effects of mifepristone extend to multiple gene expression programs involved in cell cycle control and differentiation [25] [26]. The compound influences Wnt signaling pathway components, including upregulation of Wnt receptors and associated signaling molecules [26]. Mifepristone-induced transcriptional changes include modulation of genes involved in extracellular matrix remodeling, cell adhesion processes, and immune response pathways [22] [27]. These broad transcriptional effects contribute to the complex pharmacological profile of mifepristone across diverse cellular contexts.
Nuclear receptor coregulator interactions represent another critical mechanism of mifepristone action, particularly involving nuclear receptor corepressor and silencing mediator for retinoid and thyroid hormone receptors [28] [6]. Mifepristone binding enhances recruitment of corepressor proteins to steroid receptors, facilitating transcriptional repression of hormone-responsive genes [6]. The compound stabilizes specific receptor conformations that favor corepressor binding over coactivator recruitment, fundamentally altering the transcriptional output of target cells [6].
Mifepristone demonstrates significant anti-proliferative effects across multiple cancer cell lines derived from diverse tissue origins, including reproductive and non-reproductive tissues [29] [30] [23]. The compound exhibits cytostatic activity at lower micromolar concentrations and can induce apoptotic cell death at higher concentrations, with effects occurring independently of classical progesterone receptor expression [30].
Ovarian cancer cell lines demonstrate particular sensitivity to mifepristone treatment, with IC50 values ranging from 6.25 to 6.91 micromolar across genetically diverse cell lines including SK-OV-3, Caov-3, OV2008, and IGROV-1 [29] [31]. The compound induces dose-dependent and time-dependent growth inhibition through cell cycle arrest at the G1-to-S transition [29] [32]. Mifepristone blocks DNA synthesis and arrests cell cycle progression without inducing significant cell death at therapeutic concentrations, confirming its cytostatic mechanism of action [29] [33].
The molecular mechanisms underlying anti-proliferative effects involve modulation of cell cycle regulatory proteins essential for G1-to-S phase progression [29] [33] [32]. Mifepristone upregulates cyclin-dependent kinase inhibitors p21CIP1 and p27KIP1 while simultaneously downregulating transcription factor E2F1 [29] [33] [27] [32]. The compound decreases expression of E2F1-regulated genes including cyclin-dependent kinase 1, cyclin A, and cyclin B1, creating coordinate cell cycle arrest [29] [33]. Reduced cyclin-dependent kinase 2 activity results from increased association with cyclin-dependent kinase inhibitors and decreased nuclear availability of cyclin-dependent kinase 2 and cyclin E complexes [29] [32].
Breast cancer cell lines exhibit differential responses to mifepristone treatment depending on progesterone receptor isoform ratios [27]. Cells with higher progesterone receptor isoform A relative to isoform B demonstrate significant anti-proliferative responses, with decreased Ki67 expression and increased apoptotic markers [27]. Mifepristone treatment results in decreased hormone receptor expression, increased calregulin and activated caspase 3 expression, and enhanced tumor-infiltrating lymphocyte presence [27]. These effects demonstrate the therapeutic potential of mifepristone in specific breast cancer subtypes.
Neuroblastoma cells show marked sensitivity to mifepristone with IC50 values in the 3-5 micromolar range [23]. The compound induces dose-dependent inhibition of thymidine incorporation and reduces mitogen-activated protein kinase activity and extracellular signal-regulated kinase phosphorylation [23]. Mifepristone treatment causes morphological changes in neuroblastoma cells, with preferential effects on the more aggressive neuronal-like cell phenotype compared to epithelial-like cells [23]. These selective effects suggest potential therapeutic applications in neuroblastoma treatment.
The anti-proliferative effects of mifepristone extend to additional cancer types including prostate cancer, meningioma, glioblastoma, endometrial cancer, and osteosarcoma [30] [24]. Importantly, the growth inhibitory properties occur regardless of progesterone receptor expression status, indicating progesterone receptor-independent mechanisms of action [30]. Only breast cancer MCF-7 cells among the tested panel expressed classical progesterone receptors, yet all cell lines demonstrated sensitivity to mifepristone treatment [30]. This broad spectrum of anti-cancer activity suggests that mifepristone targets fundamental cellular processes required for cancer cell survival and proliferation.
Irritant;Health Hazard